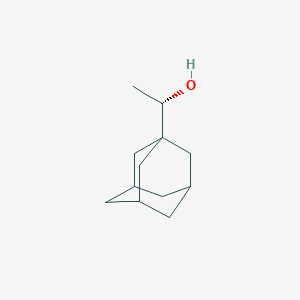

(1S)-1-(adamantan-1-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(1-adamantyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11,13H,2-7H2,1H3/t8-,9?,10?,11?,12?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YALBLVPSPRKDJI-JKJWBTBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC3CC(C1)CC(C3)C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C12CC3CC(C1)CC(C3)C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 1s 1 Adamantan 1 Yl Ethan 1 Ol

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For (1S)-1-(adamantan-1-yl)ethan-1-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its covalent framework and stereochemistry.

Complete ¹H and ¹³C NMR Spectral Assignment and Interpretation

The ¹H NMR spectrum of (1S)-1-(adamantan-1-yl)ethan-1-ol is characterized by signals corresponding to the ethan-1-ol moiety and the adamantane (B196018) cage. The methyl group (CH₃) protons are expected to appear as a doublet due to coupling with the adjacent methine proton. The methine proton (CH-OH) would present as a quartet, coupled to the three methyl protons. The hydroxyl proton (OH) typically appears as a broad singlet, though its chemical shift and multiplicity can be solvent-dependent. The adamantane cage protons produce a series of broad multiplets in the aliphatic region, arising from the 15 protons in three distinct environments: methine (CH), and two sets of methylene (B1212753) (CH₂) groups. nih.govresearchgate.net

The ¹³C NMR spectrum provides further confirmation of the structure, showing distinct signals for each carbon environment. Key signals include those for the methyl carbon, the hydroxyl-bearing methine carbon, and the four unique carbon types of the adamantane cage (one quaternary, three methine, and six methylene carbons). nih.govnih.gov The precise chemical shifts are sensitive to the solvent and experimental conditions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (1S)-1-(adamantan-1-yl)ethan-1-ol Predicted values are based on spectral data for structurally similar adamantane derivatives. nih.govresearchgate.net

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| CH-OH | ~3.7-3.8 | ~79-80 | Quartet (q) |

| CH₃ | ~1.0-1.2 | ~22-24 | Doublet (d) |

| Adamantane-CH (3H) | ~2.0 | ~38-39 | Broad singlet |

| Adamantane-CH₂ (6H) | ~1.7 | ~37-38 | Multiplet (m) |

| Adamantane-CH₂ (6H) | ~1.5-1.6 | ~28-29 | Multiplet (m) |

| Adamantane-C (quaternary) | - | ~32-33 | Singlet |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Stereochemical and Conformational Analysis

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle and confirming the spatial arrangement of atoms. e-bookshelf.deemerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. emerypharma.com For (1S)-1-(adamantan-1-yl)ethan-1-ol, a key cross-peak would appear between the methyl doublet and the methine quartet, confirming their connectivity. Cross-peaks would also be observed among the coupled protons within the rigid adamantane framework.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). scispace.com This technique allows for the unambiguous assignment of each carbon signal by linking it to its corresponding, and often more easily assigned, proton signal. For example, the methine proton signal would show a correlation to the methine carbon signal, and the various adamantyl proton signals would correlate to their respective carbon signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range connectivity by showing correlations between protons and carbons separated by two or three bonds. emerypharma.comscispace.com This is particularly useful for connecting structural fragments. Key HMBC correlations would include those from the methyl protons to the methine carbon and the quaternary adamantyl carbon, and from the methine proton to the quaternary adamantyl carbon and adjacent adamantyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of whether they are connected by chemical bonds. e-bookshelf.deresearchgate.net This is vital for conformational and stereochemical analysis. For this molecule, NOESY could show correlations between the protons of the ethan-1-ol group and the nearby protons on the face of the adamantane cage, providing insight into the preferred rotational conformation (rotamer) about the C-C bond connecting the two moieties.

Single-Crystal X-ray Diffraction (SC-XRD) for Absolute Configuration Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uhu-ciqso.esfzu.cz It provides unequivocal proof of molecular structure, including bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration of stereocenters. researchgate.netlibretexts.org While no published crystal structure for (1S)-1-(adamantan-1-yl)ethan-1-ol was found in the conducted search, this technique remains the gold standard for its solid-state structural elucidation.

Crystal Packing and Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Halogen Bonding, C-H...X Interactions)

The presence of a hydroxyl group in (1S)-1-(adamantan-1-yl)ethan-1-ol makes it highly likely that its crystal packing is dominated by intermolecular hydrogen bonds. mdpi.com One would expect the formation of O-H···O hydrogen bonds, linking adjacent molecules into chains, dimers, or more complex networks. The specific geometry of these hydrogen bonds would be a key feature of the crystal structure.

Conformational Analysis in the Solid State

SC-XRD analysis would reveal the exact conformation of the molecule as it exists in the crystal. This includes the rotational position (torsion angle) of the hydroxyethyl (B10761427) group relative to the adamantane cage. This conformation represents a low-energy state that is influenced by both intramolecular steric effects (minimizing repulsion between the substituent and the adamantane framework) and the aforementioned intermolecular packing forces. escholarship.org The solid-state conformation provides a valuable snapshot that can be compared with computational models and data from solution-state NOESY experiments to understand the molecule's conformational dynamics.

Advanced Mass Spectrometry (MS) Techniques for Structural Confirmation and Purity Assessment

Advanced mass spectrometry (MS) techniques are essential for confirming the molecular weight and elemental composition of (1S)-1-(adamantan-1-yl)ethan-1-ol, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula (C₁₂H₂₀O). The monoisotopic mass of this compound is 180.15141 Da. uni.lu

Electron ionization (EI) or electrospray ionization (ESI) MS would reveal characteristic fragmentation patterns that serve as a fingerprint for the molecule's structure. Expected fragmentation pathways would include:

Loss of a water molecule (H₂O) from the molecular ion to give a fragment at m/z 162.

Loss of a methyl group (CH₃).

Cleavage of the bond between the adamantane cage and the ethyl alcohol moiety.

Characteristic fragmentation of the adamantane cage itself, often leading to a prominent ion at m/z 135, corresponding to the adamantyl cation. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate the compound from any impurities prior to mass analysis, thereby providing a robust method for purity assessment. nih.gov Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated and used as an additional identifier. uni.lu

Table 2: Predicted Mass Spectrometry Data for (1S)-1-(adamantan-1-yl)ethan-1-ol Adducts uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 181.15869 | 145.3 |

| [M+Na]⁺ | 203.14063 | 147.0 |

| [M-H]⁻ | 179.14413 | 139.4 |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (1S)-1-(adamantan-1-yl)ethan-1-ol |

| (S)-1-(Adamantan-1-yl)-2-bromo ethanol (B145695) |

Vibrational Spectroscopy (FT-IR, Raman) for Specific Functional Group and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, offers a powerful, non-destructive method for probing the molecular structure of (1S)-1-(adamantan-1-yl)ethan-1-ol. By analyzing the vibrational modes of the molecule's constituent bonds and functional groups, these techniques provide a detailed fingerprint of its structure and can offer insights into its conformational preferences. While specific experimental spectra for (1S)-1-(adamantan-1-yl)ethan-1-ol are not widely published, a comprehensive understanding of its vibrational characteristics can be inferred from the well-documented spectra of adamantane, 1-adamantanol, and other substituted adamantane derivatives. nih.govconicet.gov.arresearchgate.netresearchgate.net

The vibrational spectrum of (1S)-1-(adamantan-1-yl)ethan-1-ol is dominated by the characteristic modes of its three main structural components: the adamantane cage, the hydroxyl group, and the ethylidene bridge.

Adamantane Cage Vibrations: The adamantane moiety, with its rigid and highly symmetric C_10_H_15_ cage, gives rise to a series of characteristic bands in both FT-IR and Raman spectra. These vibrations are primarily associated with the stretching and bending of its C-H and C-C bonds.

C-H Stretching: The C-H stretching vibrations of the adamantane cage typically appear in the region of 2850-3000 cm⁻¹. These are often observed as a group of sharp, strong bands. Specifically, the methylene (-CH₂-) and methine (-CH-) groups of the adamantane cage have distinct stretching frequencies. In adamantane itself, symmetric and asymmetric CH₂ stretching modes are found around 2850 cm⁻¹ and 2920 cm⁻¹, respectively, while the CH stretching mode appears near 2895 cm⁻¹. The substitution at the C1 position in (1S)-1-(adamantan-1-yl)ethan-1-ol is expected to cause slight shifts in these frequencies due to the change in the local electronic environment.

C-C Stretching and Bending: The vibrations of the carbon skeleton of the adamantane cage produce a complex series of bands in the fingerprint region (below 1500 cm⁻¹). These are due to C-C stretching and various bending and deformation modes (scissoring, wagging, twisting, and rocking) of the CH₂ and CH groups. These bands are highly characteristic of the adamantane structure and contribute to the unique fingerprint of the molecule. For instance, in 1-adamantanol, characteristic absorptions for the adamantane framework are observed at various points, including around 1455 cm⁻¹ (CH₂ scissoring), 1350 cm⁻¹ (CH₂ wagging), and a series of bands between 1100 and 900 cm⁻¹ related to C-C stretching and other skeletal vibrations. chemicalbook.comorgsyn.org

Hydroxyl Group Vibrations: The hydroxyl (-OH) group gives rise to some of the most characteristic bands in the FT-IR spectrum.

O-H Stretching: The O-H stretching vibration is highly sensitive to hydrogen bonding. In a non-hydrogen-bonded (free) state, it appears as a sharp, relatively weak band around 3600-3650 cm⁻¹. However, in the condensed phase (solid or liquid), where intermolecular hydrogen bonding occurs, this band becomes a very broad and intense absorption in the range of 3200-3500 cm⁻¹. This broadening is a key indicator of the presence of associated alcohol molecules.

C-O Stretching: The C-O stretching vibration of a secondary alcohol like (1S)-1-(adamantan-1-yl)ethan-1-ol is expected to produce a strong band in the FT-IR spectrum, typically in the region of 1100-1150 cm⁻¹. This band's exact position can provide information about the conformation around the C-O bond.

O-H Bending: The in-plane bending of the O-H bond usually appears as a broad band in the 1330-1430 cm⁻¹ region, often coupled with other vibrations. The out-of-plane bending is typically found as a broad and weak band around 650 cm⁻¹.

Ethylidene Bridge Vibrations: The vibrations associated with the methyl group (-CH₃) and the methine group (-CH) of the ethan-1-ol substituent will also be present.

C-H Stretching: The methyl and methine C-H stretching vibrations will contribute to the absorption in the 2850-3000 cm⁻¹ region, overlapping with the adamantane C-H stretches.

C-H Bending: The asymmetric and symmetric bending (deformation) modes of the methyl group are expected around 1460 cm⁻¹ and 1375 cm⁻¹, respectively. The methine C-H bending vibration is generally weaker and appears at lower frequencies.

Conformational Insights from Vibrational Spectroscopy:

While the adamantane cage is rigid, rotation around the C-C single bond connecting the adamantyl group to the ethanol moiety can lead to different conformers. Vibrational spectroscopy can sometimes distinguish between these conformers, as the vibrational frequencies of certain modes, particularly those involving the substituent and the adjacent part of the cage, can be sensitive to the dihedral angle. For example, the precise position and splitting of the C-O stretching band and the out-of-plane bending modes could potentially provide information about the preferred rotational conformation of the 1-hydroxyethyl group relative to the adamantane cage. Detailed conformational analysis would likely require a combination of experimental high-resolution spectroscopy and theoretical calculations, such as Density Functional Theory (DFT), to assign specific spectral features to different conformers. nih.gov

Interactive Data Tables

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for (1S)-1-(adamantan-1-yl)ethan-1-ol

| Wavenumber (cm⁻¹) | Intensity (FT-IR) | Intensity (Raman) | Assignment |

| ~3600 | Sharp, Weak (gas) | Weak | Free O-H Stretch |

| 3200-3500 | Broad, Strong | Moderate | Hydrogen-bonded O-H Stretch |

| 2850-3000 | Strong | Strong | C-H Stretch (Adamantyl, Ethyl) |

| ~1460 | Moderate | Moderate | -CH₃ Asymmetric Bend |

| ~1455 | Moderate | Moderate | -CH₂- Scissor (Adamantyl) |

| ~1375 | Moderate | Moderate | -CH₃ Symmetric Bend |

| 1100-1150 | Strong | Weak | C-O Stretch (Secondary Alcohol) |

| 900-1100 | Moderate-Strong | Moderate | C-C Skeletal Vibrations (Adamantyl) |

Computational Chemistry and Theoretical Modeling of 1s 1 Adamantan 1 Yl Ethan 1 Ol

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a robust method for investigating the properties of adamantane (B196018) derivatives, providing a balance between computational cost and accuracy. nih.govrsc.orglu.lv

Geometry Optimization and Electronic Structure Calculations

DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in (1S)-1-(adamantan-1-yl)ethan-1-ol by finding the minimum energy conformation. nih.govnih.gov These calculations consider the intricate interplay of bond lengths, bond angles, and dihedral angles. The adamantane cage, with its sp3-hybridized carbons, adopts a highly symmetrical, strain-free chair conformation for its constituent cyclohexane (B81311) rings. researchgate.netnih.gov The electronic structure, which describes the distribution of electrons within the molecule, is also elucidated through DFT. nih.govresearchgate.net This includes mapping the electron density to identify regions of high and low electron concentration, which is crucial for understanding the molecule's reactivity and intermolecular interactions.

| Property | Predicted Value | Method/Source |

|---|---|---|

| Molecular Formula | C12H20O | PubChem uni.lu |

| Molecular Weight | 180.29 g/mol | ChemSpider chemspider.com |

| XlogP (predicted) | 2.9 | PubChem uni.lu |

| Monoisotopic Mass | 180.151415 Da | PubChem uni.lu |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. scribd.comlibretexts.org

For (1S)-1-(adamantan-1-yl)ethan-1-ol, FMO analysis can predict its reactivity in various chemical transformations. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability and chemical reactivity. libretexts.org A smaller gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions. The spatial distribution of the HOMO and LUMO can pinpoint the specific atoms or regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) for Experimental Correlation

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to validate the computed structure and electronic properties. nih.govchemrxiv.org

NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of (1S)-1-(adamantan-1-yl)ethan-1-ol. nih.govwsu.edu These calculations are highly sensitive to the molecular geometry and electronic environment around each nucleus. nih.gov By comparing the calculated shifts with experimental spectra, researchers can confirm the molecular structure and stereochemistry. For adamantane itself, the ¹H NMR spectrum shows two distinct signals corresponding to the methine and methylene (B1212753) protons. chemicalbook.com

Vibrational Frequencies: Theoretical calculations can also determine the vibrational frequencies corresponding to the various bond stretching, bending, and torsional motions within the molecule. nih.govresearchgate.net These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra. nih.govresearchgate.net This comparison aids in the assignment of experimental spectral bands to specific vibrational modes, providing a deeper understanding of the molecule's dynamics. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Solvent Effects

While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and the influence of the surrounding environment, such as a solvent. nih.govnih.gov

For (1S)-1-(adamantan-1-yl)ethan-1-ol, MD simulations can reveal the different conformations the molecule can adopt due to the rotation around the C-C bond connecting the adamantyl cage and the ethyl alcohol moiety. mdpi.com These simulations can also model the interactions between the molecule and solvent molecules, providing insights into solvation effects and how the solvent influences the conformational preferences and reactivity of the molecule. simmerlinglab.org

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical methods, including DFT, can be used to investigate the detailed mechanisms of chemical reactions involving (1S)-1-(adamantan-1-yl)ethan-1-ol. researchgate.net This involves identifying the reactants, products, and, crucially, the high-energy transition state structures that connect them. By calculating the energies of these species, the activation energy for the reaction can be determined, providing a quantitative measure of the reaction rate. For example, such studies could elucidate the mechanism of dehydration of (1S)-1-(adamantan-1-yl)ethan-1-ol to form the corresponding alkene or its oxidation to the ketone.

In Silico Prediction of Molecular Interactions and Recognition

The adamantane cage of (1S)-1-(adamantan-1-yl)ethan-1-ol is known for its lipophilicity and ability to engage in non-covalent interactions, such as van der Waals forces. In silico methods, including molecular docking and molecular dynamics, are employed to predict how this molecule might interact with biological macromolecules like proteins or with other small molecules. nih.govnih.gov

Applications of 1s 1 Adamantan 1 Yl Ethan 1 Ol As a Chiral Building Block in Advanced Materials and Catalysis

Utilization in Asymmetric Catalysis as a Chiral Ligand Precursor

The development of effective chiral ligands is paramount in the field of asymmetric catalysis, where the goal is to synthesize enantiomerically pure compounds. The steric bulk and defined stereochemistry of (1S)-1-(adamantan-1-yl)ethan-1-ol make it an attractive starting material for the synthesis of such ligands. While direct utilization of the alcohol itself as a ligand is uncommon, it serves as a crucial precursor for more complex chiral molecules that can coordinate with metal centers to form highly selective catalysts.

Research has shown that vicinal diamines derived from adamantane (B196018) structures are effective in creating chiral environments around a metal catalyst. For instance, studies have been conducted on ligands synthesized from the closely related (1S)-1-(adamantan-1-yl)ethane-1,2-diamine. These ligands, when complexed with metals like nickel or manganese, have been investigated for their catalytic activity in asymmetric reactions such as Michael additions and epoxidations. The bulky adamantyl group plays a critical role in these systems by creating a sterically hindered pocket that dictates the facial selectivity of the substrate's approach to the metal center, thereby influencing the stereochemical outcome of the reaction.

The conversion of (1S)-1-(adamantan-1-yl)ethan-1-ol to chiral amines and subsequently to diamines or other ligand types, such as phosphines, is a key strategy. The hydroxyl group can be transformed into an amino group through established synthetic routes, which then opens up a wide array of possibilities for ligand design. These adamantane-based ligands are particularly noted for their rigidity, a desirable feature that can enhance the efficiency of chiral transfer during catalysis.

| Precursor Compound | Derived Ligand Type | Metal Complex | Application in Asymmetric Catalysis |

| (1S)-1-(Adamantan-1-yl)ethane-1,2-diamine | Vicinal diamine | Nickel(II), Manganese(II) | Michael addition, Henri reaction, Epoxidation |

Integration into Novel Polymeric Structures and Frameworks

The incorporation of the adamantane cage into polymer backbones is known to impart desirable properties such as high thermal stability, enhanced glass transition temperatures, and improved mechanical strength. When a chiral building block like (1S)-1-(adamantan-1-yl)ethan-1-ol is used, it introduces chirality into the polymeric structure, opening up possibilities for applications in chiral separations and recognition.

The hydroxyl group of (1S)-1-(adamantan-1-yl)ethan-1-ol provides a convenient handle for polymerization reactions. It can be functionalized to create monomers suitable for various polymerization techniques, such as polycondensation or ring-opening polymerization. For example, by converting the alcohol to a diamine, it can be reacted with dianhydrides to form chiral polyimides. These adamantane-containing polyimides have demonstrated excellent optical transparency and high glass transition temperatures, making them suitable for optoelectronic applications. The chirality embedded within the polymer matrix can create selective interactions with chiral molecules, which is a key principle in chiral chromatography.

Furthermore, the rigid and bulky nature of the adamantyl group can influence the packing of polymer chains, leading to materials with controlled porosity and high internal surface areas. This aspect is particularly relevant for the development of membranes for gas separation or chiral resolution.

| Polymer Type | Chiral Monomer Precursor | Key Properties | Potential Applications |

| Chiral Polyimides | (1S)-1-(Adamantan-1-yl)ethan-1-ol derived diamines | High thermal stability, High glass transition temperature, Optical transparency | Chiral separation media, Optoelectronic devices |

| Chiral Polyesters | (1S)-1-(Adamantan-1-yl)ethan-1-ol | Chirality in the main chain, Controlled morphology | Enantioselective recognition, Biodegradable chiral materials |

Design of Porous Materials and Adsorbents

The synthesis of porous materials with well-defined and accessible cavities is a significant area of materials science. The incorporation of chiral functionalities within these pores can lead to materials capable of enantioselective adsorption and separation. The bulky and rigid structure of the adamantane unit makes it an excellent component for building robust porous frameworks.

By utilizing (1S)-1-(adamantan-1-yl)ethan-1-ol as a chiral strut or building block, it is possible to construct chiral metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). In these structures, the adamantyl groups can act as pillars, creating void spaces, while the chiral centers introduce enantioselectivity into the pores. The functionalization of the hydroxyl group allows for its covalent linkage into the framework structure.

These chiral porous materials have potential applications in the separation of racemic mixtures, a critical process in the pharmaceutical industry. The selective adsorption of one enantiomer over the other is driven by the specific interactions between the chiral analyte and the chiral environment of the porous host. The efficiency of such separations depends on the precise control of the pore size, shape, and the nature of the chiral recognition sites, all of which can be tuned by the choice of the adamantane-based building block.

| Material Type | Role of (1S)-1-(Adamantan-1-yl)ethan-1-ol | Key Feature | Application |

| Chiral Metal-Organic Frameworks (MOFs) | Chiral strut or ligand precursor | Enantioselective pores | Enantioselective separation and catalysis |

| Chiral Covalent Organic Frameworks (COFs) | Chiral building block | Permanent porosity and chirality | Separation of racemic mixtures, Asymmetric catalysis |

| Chiral Porous Polymers | Monomer with chiral pendant group | High surface area and chiral sites | Chiral stationary phases for chromatography |

Development of Molecular Electronic Devices

The field of molecular electronics aims to use individual molecules or small groups of molecules as active components in electronic circuits. Adamantane derivatives have been explored in this context due to their insulating nature and rigid structure, which can be used to control intermolecular interactions and charge transport. The introduction of chirality, as in (1S)-1-(adamantan-1-yl)ethan-1-ol, adds another dimension to the design of molecular electronic components.

Chiral molecules have been shown to exhibit unique electronic properties, including chiroptical effects and spin-selective electron transport. By incorporating (1S)-1-(adamantan-1-yl)ethan-1-ol or its derivatives into molecular junctions, it may be possible to develop devices with novel functionalities. For example, the chiral nature of the molecule could be exploited to create spin filters or to influence the direction of charge flow in a molecular wire.

While the direct application of (1S)-1-(adamantan-1-yl)ethan-1-ol in a molecular electronic device is still a subject of exploratory research, its derivatives, particularly those that can form self-assembled monolayers on conductive surfaces, are promising candidates. The adamantane cage can act as a robust anchor to the surface, while the chiral ethan-1-ol moiety can impart the desired electronic and chiroptical properties.

| Device/Concept | Function of (1S)-1-(Adamantan-1-yl)ethan-1-ol Derivative | Potential Advantage |

| Chiral Molecular Junctions | Chiral component influencing charge transport | Spin-selective electron transport, Rectification |

| Chiroptical Switches | Molecule with switchable chiroptical properties | Light-controlled electronic response |

| Self-Assembled Monolayers | Formation of ordered, chiral layers on surfaces | Control over interfacial electronic properties |

Role in Supramolecular Architectures and Host-Guest Chemistry

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, provides a powerful platform for the construction of complex and functional architectures. The adamantane group is a well-established guest molecule in host-guest chemistry, particularly with cyclodextrin (B1172386) hosts. The size and shape of the adamantane cage lead to strong and specific binding within the hydrophobic cavity of cyclodextrins.

The introduction of a chiral center, as in (1S)-1-(adamantan-1-yl)ethan-1-ol, allows for the study of chiral recognition in host-guest systems. The stereochemistry of the guest molecule can influence its binding affinity and orientation within the chiral cavity of a modified cyclodextrin or other chiral host. This enantioselective recognition is crucial for the development of sensors, drug delivery systems, and chiral separation techniques based on supramolecular principles.

Furthermore, the self-assembly of adamantane derivatives can lead to the formation of well-ordered supramolecular structures such as vesicles, gels, and liquid crystals. When a chiral adamantane derivative like (1S)-1-(adamantan-1-yl)ethan-1-ol is used, the chirality can be transferred from the molecular level to the macroscopic level, resulting in chiral supramolecular materials with unique optical and mechanical properties. These materials can find applications in areas such as asymmetric catalysis, chiroptical devices, and biomaterials.

| Supramolecular System | Role of (1S)-1-(Adamantan-1-yl)ethan-1-ol | Research Finding/Application |

| Host-Guest Complexes with Cyclodextrins | Chiral guest molecule | Enantioselective recognition and binding |

| Self-Assembled Vesicles and Gels | Chiral amphiphile precursor | Formation of chiral supramolecular structures |

| Chiral Liquid Crystals | Chiral dopant | Induction of helical twisting power |

Mechanistic and Structure Activity Relationship Sar Studies of 1s 1 Adamantan 1 Yl Ethan 1 Ol Derivatives in Biomedical Research

Role of the Adamantane (B196018) Moiety in Modulating Molecular Recognition and Binding Affinity

The adamantane group, often described as a "lipophilic bullet," plays a crucial role in how a molecule interacts with its biological target. researchgate.net Its distinct three-dimensional structure and chemical properties are key to its effectiveness in drug design.

Hydrophobic Interactions and Lipophilicity Effects on Biological Targets

The adamantane moiety is characterized by its high lipophilicity, a property that governs its interaction with biological membranes and the hydrophobic pockets of proteins. nih.govpensoft.net This lipophilicity enhances the ability of adamantane-containing drugs to cross cellular membranes, including the blood-brain barrier, which is often a significant hurdle in the development of treatments for central nervous system disorders. researchgate.netnih.gov

The introduction of an adamantane group into a molecule can increase its affinity for lipid bilayers, facilitating its use in targeted drug delivery systems like liposomes. pensoft.netnih.gov Studies have shown that adamantane derivatives can be incorporated into the lipid core of liposomes, with the adamantyl group acting as an anchor. nih.govacs.org The hydrophobic nature of adamantane also allows it to fit into the cavities of host molecules such as cyclodextrins, forming stable inclusion complexes that can be used in drug delivery. pensoft.netnih.gov

The strategic placement of the adamantane group can modulate the therapeutic index of a parent compound by influencing its absorption, distribution, metabolism, and excretion (ADME) properties. pensoft.net The lipophilic nature of adamantane can enhance a drug's stability and improve its pharmacokinetic profile. nih.gov

Conformational Rigidity and Stereochemical Complementarity in Active Sites

The rigid, cage-like structure of adamantane significantly restricts the conformational freedom of a molecule. nih.gov This pre-organization of the molecule can reduce the entropic penalty upon binding to a receptor, leading to a higher binding affinity. nih.gov The defined and predictable three-dimensional shape of the adamantane scaffold allows for precise positioning of pharmacophoric groups, ensuring optimal interaction with the target's active site. nih.govnih.gov This "key-lock" or "induced fit" interaction is fundamental to a drug's activity. nih.gov

The stereochemistry of adamantane derivatives is also critical for their biological activity. Minor changes in the three-dimensional arrangement of substituents on the adamantane core can dramatically affect how the molecule fits into a binding pocket. nih.gov For instance, the antiviral potency of adamantane derivatives against the influenza A M2 proton channel is highly sensitive to stereoelectronic and conformational changes. nih.gov The orientation of key functional groups, such as an ammonium (B1175870) ion, can be influenced by the adamantane scaffold, determining whether a favorable interaction, like hydrogen bonding, can occur within the active site. nih.gov

The chirality of 1,2-disubstituted adamantane derivatives introduces another layer of complexity and opportunity in drug design. mdpi.comnih.gov Enantiomerically pure compounds can exhibit different biological activities due to their specific interactions with chiral biological macromolecules. nih.gov The synthesis of such enantiopure adamantane derivatives is therefore a significant area of research. nih.gov

Computational Approaches to Rational Drug Design Utilizing Adamantane Scaffolds

Computational methods have become indispensable tools in modern drug discovery, enabling the rational design and optimization of new drug candidates. These approaches are particularly valuable for designing molecules with complex scaffolds like adamantane.

Ligand-Based and Structure-Based Drug Design Methodologies

Both ligand-based and structure-based drug design methodologies are employed in the development of adamantane-containing drugs. nih.gov

Ligand-based drug design is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of molecules that are known to interact with the target. By analyzing the common structural features and properties of these active ligands, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of features necessary for biological activity. nih.gov For instance, the design of sigma-2 receptor ligands has been guided by ligand-based pharmacophore models that include a hydrophobic region, which can be effectively occupied by an adamantane moiety. nih.gov

Structure-based drug design , on the other hand, is employed when the three-dimensional structure of the target protein is available, often determined through techniques like X-ray crystallography or NMR spectroscopy. This allows for the direct design of ligands that can fit into the target's binding site with high affinity and selectivity. The rigid nature of the adamantane scaffold is an advantage in this approach, as it simplifies the prediction of binding modes and reduces the number of possible conformations that need to be evaluated. nih.gov

Molecular Docking and Virtual Screening for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. frontiersin.orgnih.govksu.edu.sa This method is widely used to screen large libraries of compounds and to understand the molecular basis of ligand-target interactions. frontiersin.orgnih.govresearchgate.net For adamantane derivatives, docking studies can predict how the bulky adamantane cage fits into the binding pocket and which interactions, such as hydrophobic and van der Waals forces, contribute to binding. nih.govksu.edu.sa The reliability of docking studies is often validated by comparing the predicted binding pose to experimentally determined structures. frontiersin.org

Virtual screening is a computational method that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. frontiersin.orgnih.govresearchgate.net This approach can be based on the ligand's similarity to known active compounds (ligand-based) or on its predicted binding affinity to the target's active site (structure-based, using molecular docking). acs.orgfrontiersin.org Virtual screening has been successfully used to identify potential adamantane-based inhibitors for various targets, including the SARS-CoV-2 E-protein ion channel. acs.org

The following table showcases results from a molecular docking study of Diaza-adamantane derivatives against the MAPK ERK protein, a potential target for multiple sclerosis.

| Ligand | Docking Score (kcal/mol) |

|---|---|

| L12 | -6.18 |

This table presents the best binding affinity observed during a molecular docking study of Diaza-adamantane derivatives with the MAPK ERK protein. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By identifying the physicochemical properties or structural features (descriptors) that are correlated with activity, QSAR models can be used to predict the biological efficacy of new, untested compounds. nih.gov

For adamantane derivatives, QSAR studies can help to understand how modifications to the adamantane scaffold or its substituents affect their biological activity. nih.gov For example, a fragment-based QSAR (FB-QSAR) approach has been used to analyze a dataset of adamantane-based M2 inhibitors of the influenza A virus, providing insights for designing more effective drugs against resistant strains. nih.gov QSAR models can be built using various statistical methods, and their predictive power is assessed through validation techniques like leave-one-out cross-validation. researchgate.net

The table below provides an example of descriptors that can be used in QSAR models for antimicrobial agents.

| Parameter | Role in Antimicrobial Activity |

|---|---|

| Molar Refractivity | Controlling parameter for antimicrobial potential |

| Balaban Index (J) | Controlling parameter for antimicrobial potential |

This table highlights key parameters identified through QSAR studies as being influential for the antimicrobial potential of certain chemical derivatives. researchgate.net

Future Prospects and Emerging Research Areas Pertaining to 1s 1 Adamantan 1 Yl Ethan 1 Ol

Advancements in Stereoselective Synthetic Methodologies

The biological activity of adamantane (B196018) derivatives is often highly dependent on their stereochemistry. rsc.org Consequently, a primary focus of future research is the development of more efficient and highly selective methods for synthesizing specific enantiomers like (1S)-1-(adamantan-1-yl)ethan-1-ol. While classical resolution and chiral pool synthesis have been employed, researchers are exploring advanced catalytic asymmetric methods to improve yield, reduce waste, and increase enantiomeric purity.

Future advancements are expected in the following areas:

Catalytic Asymmetric Synthesis : The development of novel chiral catalysts for the asymmetric reduction of acetyladamantane or for the enantioselective addition of organometallic reagents to adamantane-1-carboxaldehyde will be crucial. This includes the use of metal-catalyzed dynamic kinetic resolution of racemic alcohols, which combines lipase-catalyzed transesterification with the in-situ racemization of the less reactive enantiomer to achieve high yields of a single enantiomer. mdpi.com

Flow Chemistry : Continuous-flow processes offer enhanced reproducibility and productivity compared to traditional batch reactions. mdpi.com Applying flow chemistry to the dynamic kinetic resolution of adamantyl alcohols could significantly streamline their production. mdpi.com

Novel Synthetic Routes : Researchers are developing innovative, single-step methods that avoid the use of highly toxic reagents. For instance, a new method for synthesizing 1-(1-isocyanoethyl)adamantane from 1-(1-adamantylethyl)amine using chloroform (B151607) and potassium tert-butoxide has been developed, achieving a 92% yield in a single step. mdpi.com Such advancements in synthesizing related chiral adamantane building blocks can inspire new routes to chiral adamantanols.

Recent studies have demonstrated the successful synthesis of various chiral adamantane-substituted heterocycles with high potency against rimantadine-resistant influenza A virus strains, underscoring the importance of stereoselective synthesis in creating effective therapeutic agents. nih.gov

Integration of Artificial Intelligence and Machine Learning in Adamantane Derivative Design

The vastness of chemical space presents a significant challenge in designing new molecules with desired properties. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate the discovery and optimization of novel adamantane derivatives. nsf.govnih.gov These computational approaches can analyze complex datasets to identify subtle structure-activity relationships (SARs) that may not be apparent through traditional analysis. nih.govresearchgate.net

Key areas for the integration of AI/ML include:

Predictive Modeling : ML algorithms, such as supervised learning, can be trained on existing data to predict the biological activities or physical properties of untested adamantane compounds. nih.gov This allows for the rapid virtual screening of large compound libraries, prioritizing the most promising candidates for synthesis and experimental testing.

Generative Design : Reinforcement learning and other generative models can design entirely new adamantane derivatives optimized for specific properties. nih.govresearchgate.net These methods can explore the chemical space around the adamantane scaffold to propose novel structures with enhanced efficacy or improved drug-like properties. researchgate.netrsc.org

Augmenting Computational Chemistry : ML can enhance traditional physics-based modeling. For example, ML potentials can replace computationally expensive quantum mechanics calculations in molecular dynamics simulations, allowing for the study of larger systems over longer timescales.

Exploration of Novel Supramolecular Applications

The adamantane cage is an excellent guest for various macrocyclic hosts due to its size, shape, and hydrophobicity. nih.govmdpi.com This property is the cornerstone of its extensive use in supramolecular chemistry. The chirality of (1S)-1-(adamantan-1-yl)ethan-1-ol adds a layer of specificity to these interactions, opening up possibilities for enantioselective recognition and assembly.

Future research in this area is expected to focus on:

Host-Guest Systems : The interaction between adamantane derivatives and hosts like cyclodextrins and cucurbit[n]urils is well-established, with applications in drug delivery, controlled release, and sensing. nih.govmdpi.com Chiral adamantane derivatives can introduce stereoselectivity into these systems. For instance, chiral peptides can be assembled into supramolecular nanostructures with specific biological actions. nih.gov

Self-Assembled Materials : Chiral adamantanols can serve as building blocks for complex, self-assembled supramolecular structures such as polymeric hydrogen-bonded chains and helices. rsc.org The directionality of the hydroxyl group and the chirality of the molecule can guide the formation of highly ordered architectures.

Surface Recognition and Sensing : Adamantane moieties can act as anchors in lipid bilayers of liposomes or be incorporated into dendrimers for targeted drug delivery and surface recognition. mdpi.com The chirality of (1S)-1-(adamantan-1-yl)ethan-1-ol could be exploited to create surfaces that selectively interact with other chiral biomolecules.

Table 1: Host-Guest Systems Involving Adamantane Derivatives This table is interactive. You can sort and filter the data.

| Host Molecule | Guest Moiety | Association Constant (K_a) | Potential Applications | Citation |

|---|---|---|---|---|

| β-Cyclodextrin | Adamantane | 10³–10⁵ M⁻¹ | Drug delivery, Nanoparticle formation | mdpi.com |

| Cucurbit[n]urils (CB[n]) | Adamantane | Strong | Drug delivery, Controlled release, Bioanalytics, Sensing, Bioimaging | nih.gov |

| Liposomes | Adamantane | N/A (Lipophilic anchoring) | Targeted drug delivery, Surface recognition | mdpi.com |

Development of Advanced Functional Materials Utilizing Chiral Adamantanols

The rigidity and thermal stability imparted by the adamantane core make its derivatives, including (1S)-1-(adamantan-1-yl)ethan-1-ol, attractive components for advanced functional materials. The introduction of a chiral center provides a mechanism for creating materials with unique optical, electronic, or recognition properties.

Emerging research directions include:

Chiral Polymers : Incorporating (1S)-1-(adamantan-1-yl)ethan-1-ol as a monomer or a pendant group in polymers can lead to materials with enhanced thermal stability and specific mechanical properties. These chiral polymers could find applications in chiral chromatography, asymmetric catalysis, or as specialized optical films.

Metal-Organic Frameworks (MOFs) : The adamantane scaffold can be used in the synthesis of MOFs. mdpi.com Using a chiral linker like (1S)-1-(adamantan-1-yl)ethan-1-ol could produce chiral MOFs capable of enantioselective separations or catalysis.

Biomimetic Materials : The imidazole (B134444) group of the amino acid histidine is a common ligand in metalloproteins. Synthesizing chelating ligands from precursors like (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, which features a bulky adamantyl group, can create biomimetic models of enzyme active sites. mdpi.com The steric bulk of the adamantane group can shield a coordinated metal center, allowing for the study of reactive intermediates. mdpi.com

The synthesis of novel adamantanyl-functionalized scaffolds, which can be easily modified, provides a pathway toward new supramolecular materials and potential drugs. mdpi.com

Synergistic Approaches Combining Experimental and Computational Biomedical Research

The most profound insights into the biomedical potential of adamantane derivatives are gained when experimental synthesis and biological testing are coupled with computational analysis. researchgate.netuzh.ch This synergistic approach allows for the rational design of more potent and selective compounds while providing a deeper understanding of their mechanism of action at the molecular level.

This integrated strategy involves a cycle of:

Computational Design and Screening : In silico tools, including molecular docking and AI, are used to design and prioritize candidate molecules. nih.govresearchgate.net Computational screening can predict biological activity against targets like urease or various cancer cell lines. uzh.chresearchgate.net

Chemical Synthesis : The most promising candidates identified computationally are then synthesized in the laboratory. researchgate.netmdpi.com

In Vitro and In Vivo Testing : The synthesized compounds undergo biological evaluation to determine their actual activity and cytotoxicity. mdpi.comnih.gov

Structural and Mechanistic Analysis : Techniques like X-ray crystallography are used to determine the solid-state structure of the compounds, while molecular dynamics (MD) simulations provide insight into their behavior and interactions with biological targets in a dynamic environment. researchgate.netnih.govnih.gov

This iterative cycle has been successfully applied to develop adamantane derivatives as potential antimicrobial agents, enzyme inhibitors, and anticancer therapies. researchgate.netuzh.chnih.gov For example, a combined experimental and computational study of adamantane-linked isothiourea derivatives revealed their potential as chemotherapeutic agents and provided detailed insights into their molecular structure and interactions. researchgate.net

Table 2: Examples of Integrated Experimental and Computational Studies on Adamantane Derivatives This table is interactive. You can sort and filter the data.

| Adamantane Derivative Class | Experimental Methods | Computational Methods | Biological Target/Activity | Citation |

|---|---|---|---|---|

| N′-(adamantan-2-ylidene)-benzohydrazides | Synthesis, X-ray crystallography, In vitro antiproliferative assays | Molecular docking, Molecular dynamics simulations | Human cancer cell lines | researchgate.net |

| Adamantane-derived σ2 receptor ligands | Synthesis, In vitro cytotoxicity assays | Ligand-based modeling, Molecular docking, MD simulations | Sigma-2 (σ2) receptor | nih.gov |

| 2-(Adamantane-1-carbonyl)-hydrazine-1-carbothioamides | Synthesis, X-ray analysis, In vitro urease inhibition and antiproliferative assays | Hirshfeld surface analysis, QTAIM, Molecular docking | Urease, Cancer cell lines | uzh.chnih.gov |

| N-{(halophenyl)amino]carbonothioyl}adamantane-1-carboxamides | Synthesis, Property measurement (m.p., lipophilicity) | Screening of biological activity (PASS) | Antiviral, Nootropic, Purinoceptors, Epoxide hydrolase | researchgate.net |

| 2-(Adamantan-1-ylamino)thiazol-4(5H)-ones | Synthesis, In vitro inhibition assays | Molecular docking | 11β-Hydroxysteroid dehydrogenase 1 (11β-HSD1) | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.